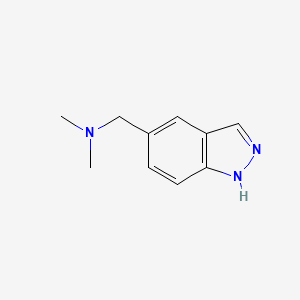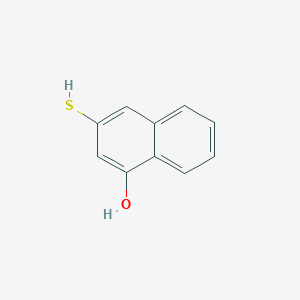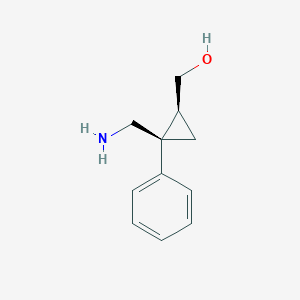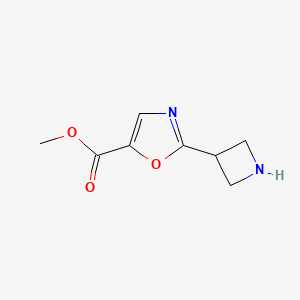
5-Quinoxalinol, 6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position of the quinoxaline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloroquinoxalin-5-ol can be synthesized through various methods. One common approach involves the cyclo-condensation of benzyl derivatives with o-phenylenediamine. Another method includes nucleophilic replacement reactions to obtain 2,3-disubstituted quinoxalines .
Industrial Production Methods: Industrial production of 6-Chloroquinoxalin-5-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoxalin-5-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with different nucleophiles, leading to the formation of various substituted quinoxaline derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different quinoxaline derivatives with varied properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include phenols and heteroaryl chlorides, often using potassium carbonate as a base and N,N-dimethylformamide as a solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-Chloroquinoxalin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloroquinoxalin-5-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 6-Chloroquinoxalin-2-ol
- 2,6-Dichloroquinoxaline
- 6-Chloro-2-phenoxyquinoxaline
Comparison: 6-Chloroquinoxalin-5-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and can be used in more diverse applications .
Properties
CAS No. |
62163-11-5 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloroquinoxalin-5-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(8(5)12)11-4-3-10-6/h1-4,12H |
InChI Key |
SOFISYHHTUDNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11911179.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11911182.png)


![2H-Naphtho[2,3-b]pyran](/img/structure/B11911219.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)

![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)



![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)

